Cas no 1048640-75-0 (N-benzyl-1-(3-methylphenyl)methanamine hydrochloride)

N-benzyl-1-(3-methylphenyl)methanamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- N-benzyl-1-(3-methylphenyl)methanamine hydrochloride
- 1048640-75-0
- N-BENZYL(3-METHYLPHENYL)METHANAMINE HYDROCHLORIDE
- MLS000700362
- benzyl[(3-methylphenyl)methyl]amine hydrochloride
- N-[(3-methylphenyl)methyl]-1-phenylmethanamine;hydrochloride
- CHEMBL1570132
- N-Benzyl-1-(3-methylphenyl)methanamine HCl
- N-benzyl-1-(3-methylphenyl)methanaminehydrochloride
- AKOS003745744
- N-benzyl-N-(3-methylbenzyl)amine
- MFCD03930957
- SMR000228610
- BS-41205
-
- MDL: MFCD03930957
- インチ: 1S/C15H17N.ClH/c1-13-6-5-9-15(10-13)12-16-11-14-7-3-2-4-8-14;/h2-10,16H,11-12H2,1H3;1H
- InChIKey: NSMQBJXUTMVAHS-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC=C(C)C=1)NCC1C=CC=CC=1.Cl
計算された属性
- せいみつぶんしりょう: 247.1127773g/mol
- どういたいしつりょう: 247.1127773g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 184
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
N-benzyl-1-(3-methylphenyl)methanamine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB221024-5 g |
N-Benzyl-1-(3-methylphenyl)methanamine hydrochloride; 95% |
1048640-75-0 | 5g |
€365.50 | 2023-01-27 | ||
abcr | AB221024-1 g |
N-Benzyl-1-(3-methylphenyl)methanamine hydrochloride; 95% |
1048640-75-0 | 1g |
€128.10 | 2023-01-27 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00931366-5g |
N-Benzyl-1-(3-methylphenyl)methanamine hydrochloride |
1048640-75-0 | 95% | 5g |
¥1804.0 | 2023-04-06 | |
abcr | AB221024-1g |
N-Benzyl-1-(3-methylphenyl)methanamine hydrochloride, 95%; . |
1048640-75-0 | 95% | 1g |
€137.20 | 2025-02-27 | |
abcr | AB221024-5g |
N-Benzyl-1-(3-methylphenyl)methanamine hydrochloride, 95%; . |
1048640-75-0 | 95% | 5g |
€381.90 | 2025-02-27 | |
A2B Chem LLC | AI91185-1g |
N-benzyl-1-(3-methylphenyl)methanamine hydrochloride |
1048640-75-0 | 95% | 1g |
$61.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1237766-5g |
N-benzyl-1-(3-methylphenyl)methanamine hydrochloride |
1048640-75-0 | 95% | 5g |
$315 | 2025-02-26 | |
eNovation Chemicals LLC | Y1237766-5g |
N-benzyl-1-(3-methylphenyl)methanamine hydrochloride |
1048640-75-0 | 95% | 5g |
$315 | 2025-02-24 | |
A2B Chem LLC | AI91185-5g |
N-benzyl-1-(3-methylphenyl)methanamine hydrochloride |
1048640-75-0 | 95% | 5g |
$212.00 | 2024-04-20 | |
1PlusChem | 1P00J49D-5g |
N-benzyl-1-(3-methylphenyl)methanamine hydrochloride |
1048640-75-0 | 95% | 5g |
$212.00 | 2025-03-01 |
N-benzyl-1-(3-methylphenyl)methanamine hydrochloride 関連文献
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
N-benzyl-1-(3-methylphenyl)methanamine hydrochlorideに関する追加情報
Introduction to N-benzyl-1-(3-methylphenyl)methanamine hydrochloride (CAS No. 1048640-75-0)
N-benzyl-1-(3-methylphenyl)methanamine hydrochloride, a compound with the chemical formula C14H19NCl, is a significant molecule in the field of pharmaceutical chemistry. This compound, identified by its CAS number 1048640-75-0, has garnered attention due to its structural and pharmacological properties. The presence of a benzyl group and a 3-methylphenyl moiety in its structure suggests potential applications in the development of bioactive molecules.
The hydrochloride salt form of N-benzyl-1-(3-methylphenyl)methanamine enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry. The compound's structure, featuring a tertiary amine, opens up possibilities for further derivatization and functionalization, which are crucial steps in drug discovery and development.
In recent years, there has been a growing interest in exploring the pharmacological potential of amine derivatives. Specifically, molecules containing aromatic rings and tertiary amine functionalities have been extensively studied for their role in modulating various biological pathways. N-benzyl-1-(3-methylphenyl)methanamine hydrochloride is no exception and has been investigated for its potential therapeutic effects.
One of the most compelling aspects of this compound is its structural similarity to known pharmacophores. For instance, the 3-methylphenyl group is commonly found in many active pharmaceutical ingredients (APIs) due to its ability to interact with biological targets effectively. This feature makes N-benzyl-1-(3-methylphenyl)methanamine hydrochloride a promising candidate for further exploration in drug design.
Recent studies have highlighted the importance of amine derivatives in the development of novel therapeutic agents. These studies have shown that modifications at the amine group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. In the case of N-benzyl-1-(3-methylphenyl)methanamine hydrochloride, such modifications could lead to the discovery of new drugs with improved efficacy and reduced side effects.
The compound's potential applications extend beyond traditional pharmaceuticals. It has shown promise in the field of chemical biology, where it can be used as a tool compound to study enzyme mechanisms and receptor interactions. The ability to derivatize this molecule allows researchers to create libraries of compounds that can be screened for various biological activities.
From a synthetic chemistry perspective, N-benzyl-1-(3-methylphenyl)methanamine hydrochloride serves as an excellent building block for more complex molecules. The presence of reactive sites such as the benzyl group and the tertiary amine provides multiple opportunities for chemical transformations. This flexibility is crucial in drug discovery pipelines, where rapid and efficient synthesis of target compounds is essential.
The compound's stability under various conditions makes it suitable for both laboratory-scale investigations and industrial-scale production. This stability is particularly important when considering its potential use in clinical trials and commercial drug development. Ensuring that a compound remains stable throughout different stages of research and production is critical for its successful translation into therapeutic products.
In conclusion, N-benzyl-1-(3-methylphenyl)methanamine hydrochloride (CAS No. 1048640-75-0) is a versatile and promising compound with significant applications in pharmaceutical chemistry. Its unique structural features, combined with its stability and synthetic utility, make it an attractive candidate for further research and development. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of new medicines.
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